Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an amino group, a dichlorophenyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrazine hydrate to form 2,5-dichlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the esterification of the carboxylic acid group with methanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group and the dichlorophenyl group are key functional groups that interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
- 6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile
Uniqueness
Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both amino and dichlorophenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Biological Activity
Methyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate (MDPC) is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
MDPC has a unique chemical structure characterized by the presence of a dichlorophenyl group and an amino group attached to the pyrazole ring. Its molecular formula is C10H9Cl2N3O2, and it has a molecular weight of approximately 252.10 g/mol. The presence of chlorine atoms enhances its lipophilicity and stability, contributing to its biological activity.
Synthesis
MDPC can be synthesized through various methods, including cyclo-condensation reactions involving substituted benzaldehydes and phenyl hydrazine. A notable approach utilizes alumina-silica-supported manganese dioxide as a catalyst in an environmentally friendly one-pot reaction, aligning with green chemistry principles .
Antimicrobial Properties
Research has indicated that MDPC exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that compounds similar to MDPC can have Minimum Inhibitory Concentrations (MICs) as low as 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
MDPC is being investigated for its anti-inflammatory properties. Similar pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX-2 specifically has been linked to reduced inflammation and pain relief, making MDPC a potential candidate for treating inflammatory diseases .
Anticancer Activity
Preliminary studies suggest that MDPC may possess anticancer properties. It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. For instance, compounds with similar structures have demonstrated cytotoxic effects on HeLa cells, indicating potential for further development in cancer therapies .
The biological activity of MDPC is attributed to its interaction with specific molecular targets within cells. It may inhibit key enzymes involved in metabolic pathways or interfere with cellular signaling mechanisms. The exact pathways are still under investigation but may include modulation of gene expression related to cell proliferation and apoptosis .
Comparative Analysis
Compound Name | Structure | Biological Activity |
---|---|---|
MDPC | MDPC Structure | Antimicrobial, Anti-inflammatory, Anticancer |
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | Similar structure | Moderate antimicrobial activity |
Celecoxib | Pyrazole derivative | Established anti-inflammatory drug |
Case Studies
- Antimicrobial Study : A study conducted on various pyrazole derivatives found that modifications at the phenyl ring significantly enhanced antibacterial activity against Pseudomonas aeruginosa, with some derivatives achieving MIC values below 25 µg/mL .
- Anti-inflammatory Research : In animal models, pyrazole derivatives similar to MDPC demonstrated significant reduction in edema when tested against inflammatory agents, suggesting a strong potential for development into therapeutic agents for conditions like arthritis .
- Cancer Cell Line Testing : In vitro testing on HeLa cells revealed that MDPC induces cell cycle arrest at the G2/M phase, leading to increased apoptosis rates compared to untreated controls .
Properties
Molecular Formula |
C11H9Cl2N3O2 |
---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
methyl 5-amino-1-(2,5-dichlorophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-18-11(17)7-5-15-16(10(7)14)9-4-6(12)2-3-8(9)13/h2-5H,14H2,1H3 |
InChI Key |
RFLPTORAPPPZBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)Cl)Cl)N |
Origin of Product |
United States |
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